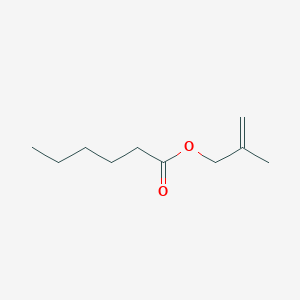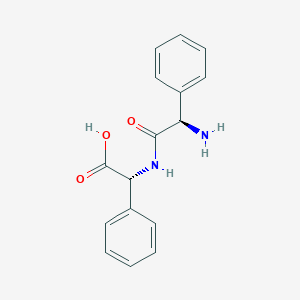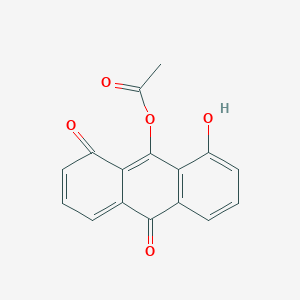![molecular formula C16H16O B14402639 9-[(Propan-2-yl)oxy]-9H-fluorene CAS No. 88655-92-9](/img/structure/B14402639.png)
9-[(Propan-2-yl)oxy]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(Propan-2-yl)oxy]-9H-fluorene is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of a fluorene core with various substituents. This particular compound features an isopropyl group attached via an oxygen atom to the ninth position of the fluorene structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Propan-2-yl)oxy]-9H-fluorene typically involves the reaction of fluorene with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with isopropyl alcohol to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency of the reaction and reduces the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
9-[(Propan-2-yl)oxy]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-[(Propan-2-yl)oxy]-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-[(Propan-2-yl)oxy]-9H-fluorene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
9H-fluorene: The parent compound without the isopropyl group.
9-methoxy-9H-fluorene: A similar compound with a methoxy group instead of an isopropyl group.
9-ethoxy-9H-fluorene: A compound with an ethoxy group at the ninth position.
Uniqueness
9-[(Propan-2-yl)oxy]-9H-fluorene is unique due to the presence of the isopropyl group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the isopropyl group enhances the desired properties of the compound.
Propiedades
Número CAS |
88655-92-9 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
9-propan-2-yloxy-9H-fluorene |
InChI |
InChI=1S/C16H16O/c1-11(2)17-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11,16H,1-2H3 |
Clave InChI |
VLFPMXZVHLYPFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
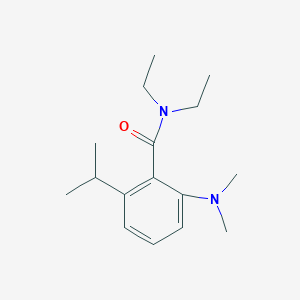
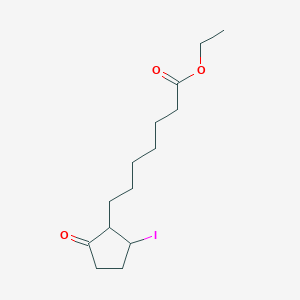
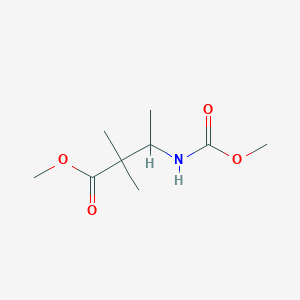


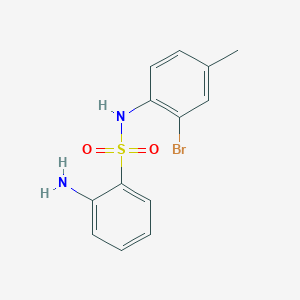
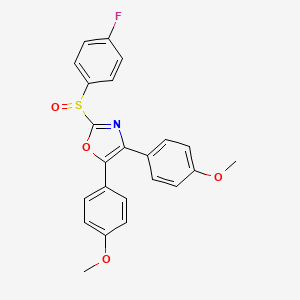
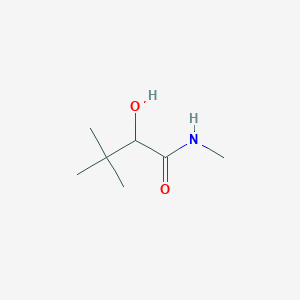
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
